1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride

Overview

Description

Aminoethoxy compounds are generally used in organic synthesis . They are often involved in the formation of complex structures and have applications in various fields, including pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of similar compounds often includes an aminoethoxy group attached to a larger structure . The exact structure of “1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride” could not be found.Chemical Reactions Analysis

Aminoethoxy compounds can participate in a variety of chemical reactions. For example, they can undergo ion-exchange chromatography with suppressed conductivity for amine analyses .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, some are oils at room temperature , while others are solid. The exact properties of “1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride” could not be found.Scientific Research Applications

Materials Science and Organic Synthesis

Catalytic Oxidation and Environmental Applications : Research on the catalytic oxidation of dichlorobenzene over supported transition metal oxides highlights the importance of such reactions in environmental applications, particularly in the degradation of hazardous organic compounds. The systematic investigation of transition metal oxides as catalysts underlines the role of these materials in enhancing the efficiency of oxidative processes, which can be crucial for the detoxification and removal of chlorinated organic pollutants from the environment (Krishnamoorthy, Rivas, & Amiridis, 2000).

Surface Functionalization with Aminosilanes : The study on aminosilanes for surface functionalization points towards the significant role of such compounds in creating hydrolytically stable and functional surfaces. These findings are relevant for the development of advanced materials with tailored surface properties, which have wide-ranging applications in biosensors, catalysis, and as protective coatings (Smith & Chen, 2008).

Adsorption Studies Using Amino-Substituted Aromatics : The investigation into the adsorption of amino-substituted aromatics onto carbon nanotubes provides insights into the interaction mechanisms between organic molecules and carbon-based materials. Such studies are fundamental for environmental remediation technologies, where selective adsorption can be harnessed for the removal of pollutants (Chen, Duan, Wang, & Zhu, 2008).

Environmental Science

- Biodegradation of Polychlorinated Aromatics : The crystal structure analysis of hydroxyquinol 1,2-dioxygenase, a key enzyme in the degradation of aromatic compounds including polychlorinated and nitroaromatic pollutants, underscores the potential of bioremediation strategies in addressing environmental contamination. Understanding the enzymatic mechanisms involved in the breakdown of such compounds can lead to the development of more efficient bioremediation processes (Ferraroni et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride are the Sarcoplasmic/Endoplasmic Reticulum Calcium ATPase 2 (SERCA2) and the Sodium/Potassium-Transporting ATPase Subunit Alpha-1 . These proteins play crucial roles in regulating intracellular calcium levels, which are essential for muscle contraction and relaxation .

Mode of Action

1-(2-Aminoethoxy)-2,3-dichlorobenzene hydrochloride reduces the activity of Sodium/Potassium ATPase, leading to an increase in intracellular sodium levels . This change reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . The compound also stimulates the reuptake function of SERCA2, thereby increasing intracellular calcium .

Biochemical Pathways

The compound affects the biochemical pathways related to calcium handling in cardiac muscle cells . By inhibiting Sodium/Potassium ATPase and stimulating SERCA2, it alters the balance of calcium within the cell, which can lead to increased cell contraction . It also enhances the heart’s relaxation phase by increasing the rate of intracellular calcium sequestration by SERCA2 .

Result of Action

The result of the compound’s action is an increase in both the contraction and relaxation of the heart muscle . This dual action could potentially be beneficial in the treatment of heart conditions where both systolic and diastolic function are impaired .

properties

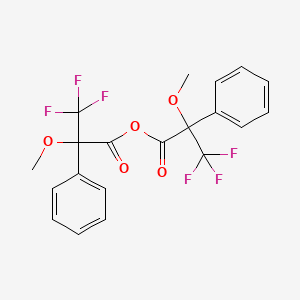

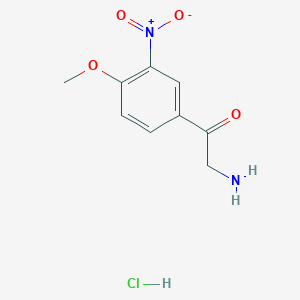

IUPAC Name |

2-(2,3-dichlorophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-3-7(8(6)10)12-5-4-11;/h1-3H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJRJTRCMNYTHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)

![7-Bromo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1521936.png)